(S)-Quinuclidine-3-carboxylic acid

Catalog No.
S3561924
CAS No.
604803-79-4
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Quinuclidine-3-carboxylic acid

CAS Number

604803-79-4

Product Name

(S)-Quinuclidine-3-carboxylic acid

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)/t7-/m1/s1

InChI Key

PUIHXLMMFNAYNW-SSDOTTSWSA-N

SMILES

C1CN2CCC1C(C2)C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O

Isomeric SMILES

C1CN2CCC1[C@@H](C2)C(=O)O

(S)-Quinuclidine-3-carboxylic acid is a chiral bicyclic compound belonging to the quinuclidine family, characterized by its unique bicyclic structure and the presence of a carboxylic acid functional group at the third position. This compound is notable for its potential applications in medicinal chemistry and as a chiral building block in organic synthesis. The molecular formula for (S)-Quinuclidine-3-carboxylic acid is C₈H₁₃N₁O₂, and it possesses a molecular weight of approximately 155.19 g/mol .

Typical of carboxylic acids and nitrogen-containing heterocycles. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of quinuclidine derivatives.
  • Amide Formation: Reacting with amines to yield amides, which can be further modified to produce various derivatives .

(S)-Quinuclidine-3-carboxylic acid exhibits significant biological activity, particularly as a chiral auxiliary in asymmetric synthesis. Its derivatives have been studied for their potential pharmacological properties, including:

  • Neurological Effects: Some derivatives act as ligands for neurotransmitter receptors, indicating potential use in neuropharmacology.
  • Antimicrobial Properties: Certain modifications have shown antibacterial and antifungal activities .

Several methods exist for synthesizing (S)-Quinuclidine-3-carboxylic acid:

  • Chiral Resolution: Utilizing chiral catalysts or reagents to separate the enantiomers from racemic mixtures.
  • Direct Synthesis: Starting from quinuclidine and converting it through carboxylation reactions using carbon dioxide or carboxylic acids under specific conditions .
  • Functional Group Transformations: Modifying existing quinuclidine derivatives via oxidation or substitution reactions to introduce the carboxylic acid group .

(S)-Quinuclidine-3-carboxylic acid is employed in various fields:

  • Pharmaceuticals: As a chiral building block in drug synthesis, particularly for compounds targeting neurological pathways.
  • Organic Synthesis: Used in the preparation of complex organic molecules due to its ability to introduce chirality.
  • Catalysis: Its derivatives serve as catalysts in asymmetric reactions, enhancing enantioselectivity in synthetic processes .

Interaction studies involving (S)-Quinuclidine-3-carboxylic acid focus on its binding affinities with various biological targets. Research indicates that its derivatives can interact with neurotransmitter receptors, potentially influencing synaptic transmission and offering insights into developing new therapeutic agents for neurological disorders .

(S)-Quinuclidine-3-carboxylic acid shares structural similarities with several other compounds within the quinuclidine family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
QuinuclidineBicyclic amine without carboxylic acid groupBasic nitrogen functionality
3-QuinuclidinolHydroxy group at position 3Alcohol functionality
(S)-Quinuclidine-2-carboxylic acidCarboxylic acid at position 2Different positional isomerism
1-MethylquinuclidineMethyl substitution at nitrogenAltered basicity and sterics

(S)-Quinuclidine-3-carboxylic acid stands out due to its specific position of the carboxyl group and its biological activity profile, making it particularly valuable in medicinal chemistry compared to its analogs .

XLogP3

-2

Dates

Last modified: 02-18-2024

Explore Compound Types